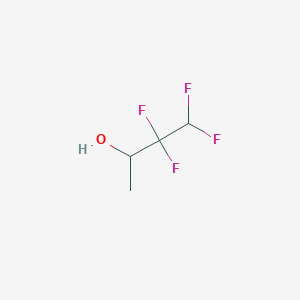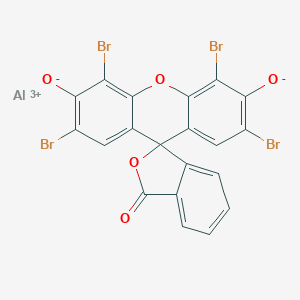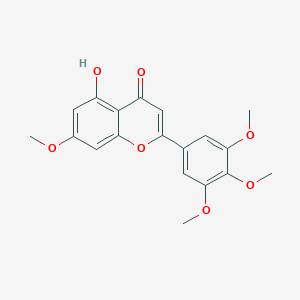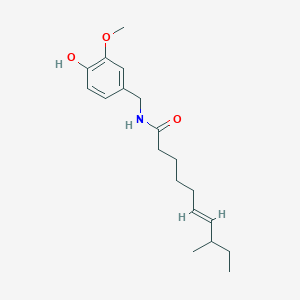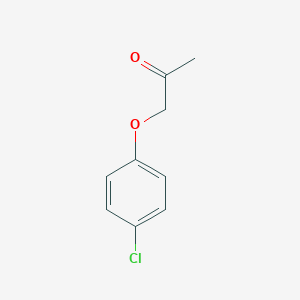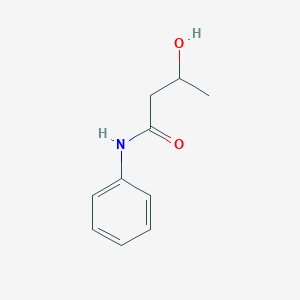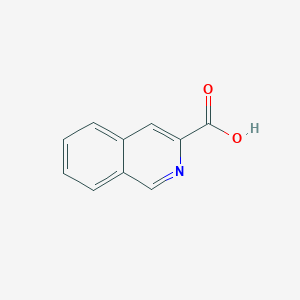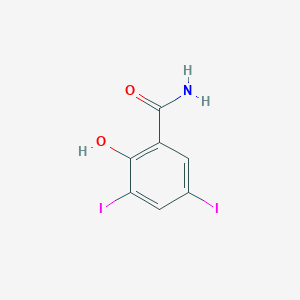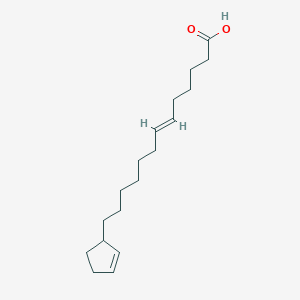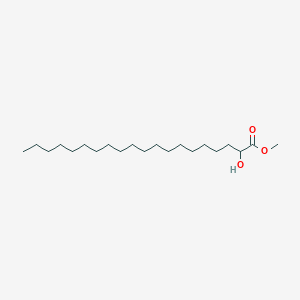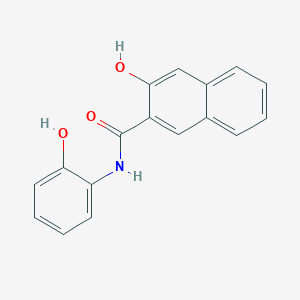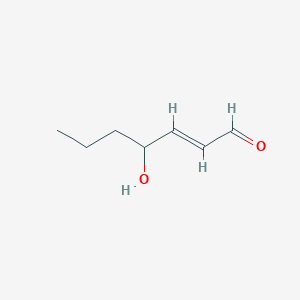
4-Hydroxyheptenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyheptenal (HHE) is a reactive aldehyde that is produced in the body as a result of lipid peroxidation. It is a potent electrophile that can react with proteins, DNA, and other biomolecules, leading to cellular damage and dysfunction. HHE has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, and neurodegeneration. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HHE.
Mecanismo De Acción
4-Hydroxyheptenal exerts its effects through covalent modification of biomolecules, such as proteins and DNA. It can react with amino acid residues, such as cysteine, lysine, and histidine, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxyheptenal can also react with DNA bases, leading to the formation of DNA adducts that can induce mutations and genomic instability.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxyheptenal has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and mitochondrial dysfunction. It can also induce DNA damage and alter protein function, leading to cellular dysfunction and death. 4-Hydroxyheptenal has been implicated in the pathogenesis of a variety of diseases, including cancer, cardiovascular disease, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 4-Hydroxyheptenal in the laboratory is its ability to induce oxidative stress and inflammation, which are important pathological processes in many diseases. 4-Hydroxyheptenal can be used to study the mechanisms underlying these processes and to develop new therapeutic strategies. However, one limitation of studying 4-Hydroxyheptenal is its reactivity and instability, which can make it difficult to work with and interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Hydroxyheptenal. One area of interest is the development of new methods for synthesizing 4-Hydroxyheptenal and other lipid peroxidation products. Another area of interest is the identification of new biomarkers and therapeutic targets for diseases associated with 4-Hydroxyheptenal, such as neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms underlying 4-Hydroxyheptenal-induced cellular dysfunction and death.
Métodos De Síntesis
4-Hydroxyheptenal can be synthesized by a variety of methods, including chemical synthesis, enzymatic oxidation, and lipid peroxidation. One of the most common methods for synthesizing 4-Hydroxyheptenal is the oxidation of linoleic acid using lipoxygenase enzymes. This method produces 4-Hydroxyheptenal along with other lipid peroxidation products, such as malondialdehyde and 4-hydroxynonenal.
Aplicaciones Científicas De Investigación
4-Hydroxyheptenal has been extensively studied in the context of oxidative stress and inflammation. It has been shown to activate inflammatory signaling pathways, such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and chemokines. 4-Hydroxyheptenal has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to induce oxidative stress and mitochondrial dysfunction.
Propiedades
Número CAS |
17427-09-7 |
|---|---|
Nombre del producto |
4-Hydroxyheptenal |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(E)-4-hydroxyhept-2-enal |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(9)5-3-6-8/h3,5-7,9H,2,4H2,1H3/b5-3+ |
Clave InChI |
AAIBHIYBGXKHAG-HWKANZROSA-N |
SMILES isomérico |
CCCC(/C=C/C=O)O |
SMILES |
CCCC(C=CC=O)O |
SMILES canónico |
CCCC(C=CC=O)O |
Sinónimos |
4-Hydroxy-2-heptenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



